1-(3,5-Dimethylphenyl)propan-1-one
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Overview
Description
1-(3,5-Dimethylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O It is a ketone derivative characterized by a propanone group attached to a 3,5-dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 1-(3,5-Dimethylphenyl)propan-1-ol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
1-(3,5-Dimethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which 1-(3,5-Dimethylphenyl)propan-1-one exerts its effects depends on the specific application. In chemical reactions, the ketone group acts as an electrophile, facilitating nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)propan-1-one
- 1-(3,5-Dimethoxyphenyl)propan-1-one
- 1-(3,4-Dimethoxyphenyl)propan-1-one
Uniqueness: 1-(3,5-Dimethylphenyl)propan-1-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological behaviors.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBMFBSJGWKBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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